

chemical and physical properties of 1-(4-Hydroxybenzoyl)glucose

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Compound of Interest

Compound Name: 1-(4-Hydroxybenzoyl)glucose

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An In-depth Technical Guide to 1-(4-Hydroxybenzoyl)glucose

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Hydroxybenzoyl)glucose, a naturally occurring phenolic glycoside, has garnered interest in the scientific community for its potential biological activities, including antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical and physical properties of **1-(4-Hydroxybenzoyl)glucose**, alongside detailed experimental protocols for its synthesis, isolation, and biological evaluation. The document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

1-(4-Hydroxybenzoyl)glucose (IUPAC Name: [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxybenzoate) is a monosaccharide derivative where a 4-hydroxybenzoyl group is attached to a glucose molecule.[1]

Table 1: General and Predicted Physicochemical Properties of 1-(4-Hydroxybenzoyl)glucose



Property	Value	Source
Identifier		
CAS Number	25545-07-7	[2]
Molecular Properties		
Molecular Formula	C13H16O8	[3]
Molecular Weight	300.26 g/mol	[3]
Monoisotopic Mass	300.0845 Da	[3]
Predicted Properties		
Water Solubility	21.3 g/L	[4]
logP	-1.0	[4]
pKa (Strongest Acidic)	8.47	[4]
Hydrogen Bond Donor Count	5	[4]
Hydrogen Bond Acceptor Count	7	[4]
Rotatable Bond Count	4	[4]
Polar Surface Area	136.68 Ų	[4]

Table 2: Predicted Mass Spectrometry Data for 1-(4-Hydroxybenzoyl)glucose Adducts



Adduct	m/z	Predicted Collision Cross Section (Ų)
[M+H]+	301.09178	163.5
[M+Na]+	323.07372	168.9
[M-H] ⁻	299.07722	164.5
[M+NH ₄] ⁺	318.11832	173.8
[M+K]+	339.04766	167.9
[M+H-H ₂ O] ⁺	283.08176	156.9
Data predicted using CCSbase.[3]		

Note: Experimental data for melting point, boiling point, and specific solubility in various organic solvents are not readily available in the current literature.

Spectroscopic Data

Detailed experimental spectroscopic data for **1-(4-Hydroxybenzoyl)glucose** is limited. The following sections provide general expectations for its spectral characteristics based on its structural components (a glucose moiety and a 4-hydroxybenzoyl group).

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 4-hydroxybenzoyl group (typically in the range of 6.5-8.0 ppm) and the protons of the glucose unit (typically in the range of 3.0-5.5 ppm). The anomeric proton of the glucose will likely appear as a doublet at a distinct chemical shift.
- 13C NMR: The carbon NMR spectrum will display signals for the carbons of the aromatic ring and the carbonyl group of the benzoyl moiety, in addition to the six carbon signals of the glucose unit.

Infrared (IR) Spectroscopy



The IR spectrum of **1-(4-Hydroxybenzoyl)glucose** is expected to exhibit characteristic absorption bands for the following functional groups:

- Broad O-H stretching vibrations from the multiple hydroxyl groups on the glucose and the phenolic hydroxyl group.
- C-H stretching vibrations from the aromatic ring and the glucose backbone.
- A strong C=O stretching vibration from the ester linkage.
- C-O stretching vibrations from the ester and ether linkages and the alcohol groups.
- Aromatic C=C bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry analysis would confirm the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the glycosidic bond, resulting in ions corresponding to the glucose moiety and the 4-hydroxybenzoyl group.

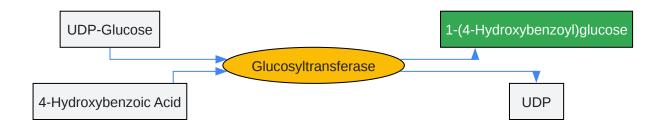
Experimental Protocols Synthesis of 1-(4-Hydroxybenzoyl)glucose

A definitive, detailed experimental protocol for the chemical synthesis of **1-(4- Hydroxybenzoyl)glucose** is not widely published. However, a general approach would involve the esterification of a protected glucose derivative with 4-hydroxybenzoic acid or its activated form, followed by deprotection.

Alternatively, enzymatic synthesis offers a regioselective approach. Glucosyltransferases can catalyze the transfer of a glucose moiety from a donor like UDP-glucose to the hydroxyl group of 4-hydroxybenzoic acid.

Conceptual Workflow for Enzymatic Synthesis:





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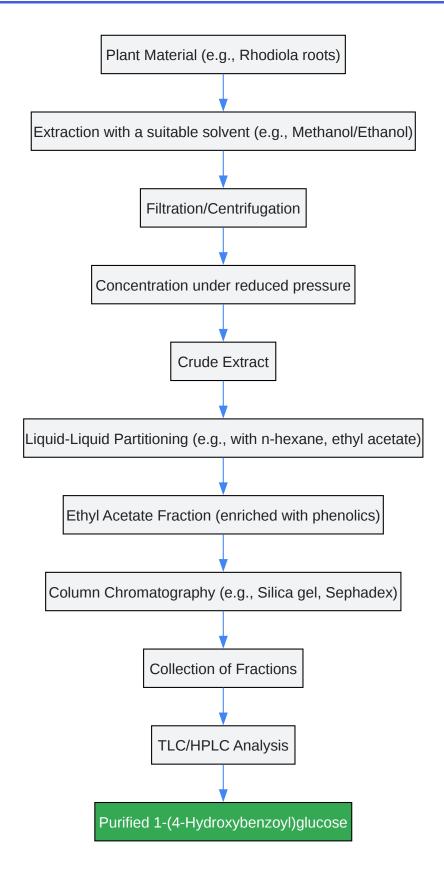
Conceptual workflow for the enzymatic synthesis of **1-(4-Hydroxybenzoyl)glucose**.

Isolation from Natural Sources

1-(4-Hydroxybenzoyl)glucose has been identified in various plants, including those from the Rhodiola genus.[5] A general protocol for its isolation would involve the following steps:

Workflow for Isolation from Plant Material:





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General workflow for the isolation of 1-(4-Hydroxybenzoyl)glucose from plant material.



Antioxidant Activity Assays

The antioxidant potential of **1-(4-Hydroxybenzoyl)glucose** can be evaluated using various in vitro assays. Below are protocols for common methods.

Table 3: Experimental Protocols for Antioxidant Assays



Assay	Principle	Experimental Protocol
DPPH Radical Scavenging Assay	Measurement of the scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.	1. Prepare a stock solution of 1-(4-Hydroxybenzoyl)glucose in a suitable solvent (e.g., methanol).2. Prepare a series of dilutions of the sample.3. In a 96-well plate, add a fixed volume of DPPH solution to each well containing the sample dilutions.4. Incubate in the dark at room temperature for 30 minutes.5. Measure the absorbance at a specific wavelength (e.g., 517 nm).6. Calculate the percentage of radical scavenging activity and determine the IC50 value.
ABTS Radical Cation Decolorization Assay	Measurement of the scavenging of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.	1. Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.2. Dilute the ABTS radical solution with a suitable buffer to a specific absorbance.3. Add the sample solutions at different concentrations to the ABTS radical solution.4. Incubate at room temperature for a defined period.5. Measure the decrease in absorbance at a specific wavelength (e.g., 734 nm).6. Calculate the percentage of inhibition and determine the IC50 value.



Ferric Reducing Antioxidant Power (FRAP) Assay Measurement of the reduction of a ferric-tripyridyltriazine complex to its ferrous form.

1. Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and ferric chloride solution.2. Add the sample solution to the FRAP reagent.3. Incubate at 37°C for a specific time.4. Measure the absorbance of the colored product at a specific wavelength (e.g., 593 nm).5. The antioxidant capacity is determined against a standard curve of a known antioxidant (e.g., Trolox).

Biological Activity and Signaling Pathways Antioxidant and Anti-inflammatory Properties

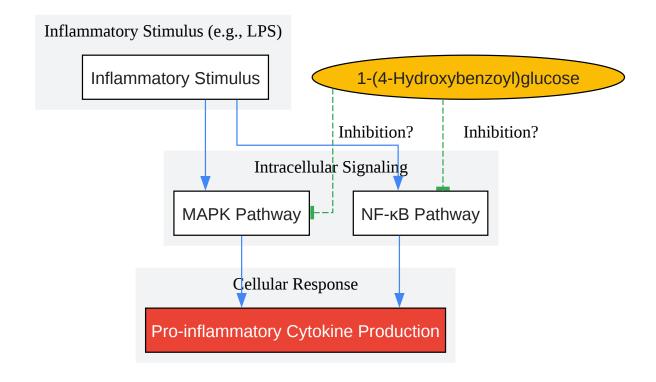
Phenolic compounds, including their glycosides, are known for their antioxidant and antiinflammatory activities. **1-(4-Hydroxybenzoyl)glucose** is expected to contribute to these effects, although specific studies detailing its mechanism of action are limited.

Potential Modulation of Signaling Pathways

Inflammatory responses are often mediated by signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for the effect of **1-(4-Hydroxybenzoyl)glucose** on these pathways is scarce, many phenolic compounds have been shown to inhibit these pathways, thereby reducing the production of pro-inflammatory cytokines.

Hypothesized Anti-inflammatory Mechanism:





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Hypothesized inhibitory effect of **1-(4-Hydroxybenzoyl)glucose** on inflammatory signaling pathways.

Conclusion

1-(4-Hydroxybenzoyl)glucose is a natural product with potential for further investigation in the fields of pharmacology and drug development. This guide has summarized the currently available information on its chemical and physical properties, along with general protocols for its study. Further research is warranted to fully elucidate its spectroscopic characteristics, develop optimized synthesis and isolation procedures, and comprehensively evaluate its biological activities and mechanisms of action. This document serves as a foundational resource to stimulate and support such future research endeavors.

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